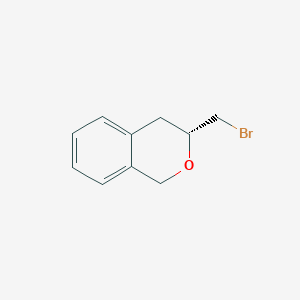![molecular formula C8H14ClNO2 B13496993 Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azabicyclo[221]heptane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the methyl ester group into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.
科学研究应用
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: Similar structure but with the carboxylate group at a different position.
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride: Another isomer with the carboxylate group at a different position.
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride: Contains an oxygen atom in the ring system.
Uniqueness
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is unique due to the specific positioning of the carboxylate group and the presence of the nitrogen atom within the bicyclic structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI 键 |
YUQDPTLUAWXCIO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(C1)NC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)





![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)


![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)


![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)
